Product packaging for Benzo[d]isothiazol-4-ylmethanol(Cat. No.:)

Benzo[d]isothiazol-4-ylmethanol

Cat. No.: B13667801
M. Wt: 165.21 g/mol
InChI Key: GLLWDMLOOXEWGR-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-4-ylmethanol is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The benzoisothiazole scaffold is a privileged structure known to exhibit a wide spectrum of pharmacological activities, making it a valuable template in drug discovery . While specific biological data for this particular derivative is limited, research on closely related analogues demonstrates significant potential. For instance, various benzothiazole and benzoisothiazole derivatives have been synthesized and evaluated for their biological activities. These include Schiff base compounds tested for their in vitro antiviral and antimicrobial properties , as well as novel derivatives investigated as potent inhibitors of the FOXM1 transcription factor in cancer research, such as triple-negative breast cancer . Furthermore, recent studies highlight benzothiazole derivatives with aromatic hydrazone moieties as a new class of antileishmanial compounds, showing promising activity against Leishmania amazonensis . Other benzothiazole compounds have also shown notable antidepressant and anticonvulsant effects in preclinical models . As a methanol-functionalized derivative, this compound serves as a versatile synthetic intermediate for further chemical exploration and development. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B13667801 Benzo[d]isothiazol-4-ylmethanol

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

1,2-benzothiazol-4-ylmethanol

InChI

InChI=1S/C8H7NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-4,10H,5H2

InChI Key

GLLWDMLOOXEWGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo D Isothiazol 4 Ylmethanol and Its Precursors

Strategies for Constructing the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole core can be broadly categorized into intramolecular cyclization and intermolecular annulation strategies. These methods provide access to a range of benzo[d]isothiazole derivatives, which can serve as precursors to more complex structures.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the synthesis of the benzo[d]isothiazole ring system, typically involving the formation of a key nitrogen-sulfur bond.

Oxidative dehydrogenative cyclization has emerged as a powerful tool for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamide precursors. mdpi.comslideshare.net This approach involves the intramolecular coupling of N-H and S-H bonds, facilitated by an oxidant, to form the N-S bond of the isothiazolone (B3347624) ring.

Various catalytic systems have been developed to promote this transformation. For instance, a copper(I)-catalyzed method utilizes molecular oxygen as the sole oxidant, offering an environmentally friendly approach to N-S bond formation. mdpi.comslideshare.net Another strategy employs potassium bromide as a catalyst under an oxygen atmosphere, which has been shown to efficiently convert 2-mercaptobenzamides into benzo[d]isothiazol-3(2H)-ones in high yields. mdpi.com More recently, electrochemical methods have provided a green and sustainable alternative to chemical oxidants. mdpi.comslideshare.net Electrochemical dehydrogenative cyclization of 2-mercaptobenzamides can be achieved through constant-current electrolysis in an undivided cell, generating hydrogen gas as the only byproduct. mdpi.com

Table 1: Catalytic Systems for Oxidative Dehydrogenative Cyclization of 2-Mercaptobenzamides

Catalyst SystemOxidantStarting MaterialProductYieldReference
Cu(I)O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesExcellent mdpi.comslideshare.net
KBrO₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesExcellent mdpi.com
Electrochemical-2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesModerate to Good mdpi.com

The formation of the N-S bond is the pivotal step in many intramolecular cyclization strategies for benzo[d]isothiazole synthesis. Beyond oxidative dehydrogenation, other methodologies have been explored. For example, the treatment of 2-acylphenylhypochlorothioite with ammonia (B1221849) can lead to the formation of various benzo[d]isothiazoles through intramolecular cyclization.

A notable approach involves the generation of an N-acylnitrenium ion from a thiosalicylate derivative using a hypervalent iodine reagent. This is followed by an intramolecular cyclization to form the benzisothiazolone ring system. arkat-usa.org These methods highlight the diversity of chemical pathways available for forging the crucial N-S bond.

Intermolecular Annulation Strategies

Intermolecular annulation strategies provide an alternative and versatile route to the benzo[d]isothiazole core, often involving the reaction of ortho-functionalized benzene (B151609) derivatives with a sulfur source.

A prominent intermolecular strategy involves the cascade reaction of 2-halobenzamides with a sulfur source, leading to the sequential formation of C-S and N-S bonds. mdpi.comslideshare.net For example, copper-catalyzed reactions of 2-halobenzamides with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) have been successfully employed to construct the benzo[d]isothiazol-3(2H)-one ring. mdpi.comslideshare.net These cascade reactions are typically mediated by a transition metal catalyst, such as copper chloride, and proceed through a proposed mechanism involving the formation of a copper-amide complex, followed by sulfur insertion and subsequent intramolecular cyclization. arkat-usa.org

Table 2: Intermolecular Annulation via Cascade C-S and N-S Bond Formation

Starting MaterialSulfur SourceCatalystProductReference
2-HalobenzamidesS₈CuClBenzo[d]isothiazol-3(2H)-ones mdpi.com
2-BromobenzamidesKSCNCu(I)Benzo[d]isothiazol-3(2H)-ones mdpi.com

The choice of substrate plays a crucial role in determining the reaction pathway and the final product in benzo[d]isothiazole synthesis. The nature of the substituents on the aromatic ring can significantly influence the reactivity and regioselectivity of the cyclization.

For instance, in the synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, the electronic nature of the substituents on the N-phenyl ring of the amidine moiety affects the reaction's efficiency. chemistrysteps.com Electron-donating groups on the N-phenyl ring and electron-withdrawing groups on the other phenyl ring generally lead to smoother oxidative cyclization. chemistrysteps.com

Furthermore, the synthesis of the parent, unsubstituted benzo[d]isothiazole can be achieved from benzaldehydeoxime-2-thiol by ring closure with thionyl chloride. arkat-usa.org This highlights how the specific functionalities present in the starting material dictate the choice of cyclization conditions. The development of diverse synthetic methodologies allows for the construction of a wide array of substituted benzo[d]isothiazoles, which are valuable for further functionalization and the synthesis of target molecules like Benzo[d]isothiazol-4-ylmethanol.

Specific Synthesis of this compound Derivatives

The synthesis of this compound can be approached through several strategic pathways. These methods primarily involve either the late-stage functionalization of a pre-formed benzo[d]isothiazole ring system or the construction of the heterocyclic scaffold from precursors already bearing the required C-4 substituent or its progenitor.

Reduction of Benzo[d]isothiazole-4-Carboxaldehyde or-Carboxylic Acid Derivatives

A direct and reliable method for the synthesis of this compound involves the reduction of a corresponding C-4 carbonyl compound, such as Benzo[d]isothiazole-4-carbaldehyde or Benzo[d]isothiazole-4-carboxylic acid (or its ester). This transformation is a fundamental process in organic synthesis.

The choice of reducing agent is critical and depends on the specific nature of the starting material.

For Benzo[d]isothiazole-4-carboxylic acids or their esters: Powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, reducing the carboxylic acid or ester directly to the primary alcohol. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An alternative is the use of borane (B79455) (BH₃), often as a THF complex (BH₃·THF), which offers high reactivity for carboxylic acids and can sometimes provide better selectivity in the presence of other reducible functional groups. libretexts.org

For Benzo[d]isothiazole-4-carbaldehyde: Milder reducing agents are sufficient and often preferred to avoid potential side reactions. Sodium borohydride (B1222165) (NaBH₄) is a common choice, typically used in alcoholic solvents like methanol (B129727) or ethanol. This reagent selectively reduces aldehydes and ketones without affecting many other functional groups.

The general transformation can be summarized as follows:

Starting MaterialReagentProduct
Benzo[d]isothiazole-4-carboxylic acid1. LiAlH₄, THF2. H₂O workupThis compound
Methyl benzo[d]isothiazole-4-carboxylate1. LiAlH₄, THF2. H₂O workupThis compound
Benzo[d]isothiazole-4-carbaldehydeNaBH₄, MethanolThis compound

These reduction methods are generally high-yielding and represent a robust final step in a multi-step synthesis, provided the C-4 functionalized precursor is accessible. researchgate.netorganic-chemistry.orgnih.govresearchgate.net

Functionalization of Pre-formed Benzo[d]isothiazole Scaffolds at the C-4 Position

Introducing the methanol group at the C-4 position of an existing benzo[d]isothiazole core is a versatile strategy. This approach often begins with the regioselective installation of a handle, such as a halogen, at the C-4 position.

Recent advances in C–H functionalization provide a pathway to these key intermediates. While direct catalytic C-H functionalization of the benzo[d]isothiazole C-4 position is an emerging area, a more established route involves the synthesis of a 4-halobenzo[d]isothiazole. For instance, the synthesis of 4,7-dibromobenzo[d] arkat-usa.orgarkat-usa.orgacs.orgthiadiazole has been reported, and similar strategies can be envisioned for benzo[d]isothiazole.

Once the 4-halobenzo[d]isothiazole is obtained, a standard sequence for introducing the methanol group is as follows:

Metal-Halogen Exchange: The 4-halobenzo[d]isothiazole is treated with an organometallic reagent, such as n-butyllithium or magnesium metal, to form a highly reactive 4-lithio or 4-magnesio (Grignard) benzo[d]isothiazole intermediate.

Reaction with an Electrophile: This organometallic intermediate is then quenched with a suitable one-carbon electrophile. Reaction with formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) directly yields this compound upon aqueous workup.

Alternative Two-Step Approach: Alternatively, the organometallic intermediate can be reacted with carbon dioxide to form the corresponding 4-carboxylic acid, which is then reduced to the target methanol derivative as described in section 2.2.1.

This functionalization approach allows for the elaboration of a simple, readily available benzo[d]isothiazole into the desired, more complex target molecule.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. While no specific MCR has been reported to directly yield this compound, the principles of MCRs can be applied to construct the core ring system with the necessary C-4 substituent in place.

For example, a hypothetical MCR could involve the condensation of a 2-aminothiophenol (B119425) derivative, an aldehyde, and a third component that builds the isothiazole (B42339) ring. If a 2-amino-3-formylthiophenol or a related precursor were used as a starting material, the C-4 aldehyde functionality would be incorporated directly during the ring-forming reaction. This aldehyde could then be reduced in a subsequent step.

Recent research has demonstrated the use of deep eutectic solvents (DESs) as green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole (B30560) derivatives, a related heterocyclic system. rsc.org Adapting such methodologies, for instance by reacting a substituted 1-nitro-2-chlorobenzene with benzaldehyde (B42025) and a sulfur source, could provide a convergent route to functionalized benzo[d]isothiazole cores. rsc.org

Catalytic Approaches in Benzo[d]isothiazole Synthesis

Catalysis is paramount in the modern synthesis of heterocyclic compounds, offering efficiency, selectivity, and milder reaction conditions. Both transition metals and organocatalysts play significant roles in the construction of the benzo[d]isothiazole scaffold.

Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium, Rhodium, Cobalt)

Transition metals are widely employed to facilitate the key bond-forming steps in the synthesis of benzo[d]isothiazole and its precursors, such as benzo[d]isothiazol-3(2H)-ones.

Copper: Copper catalysis is one of the most established methods for constructing the benzo[d]isothiazole core. arkat-usa.org Copper(I) and Copper(II) salts are effective for promoting intramolecular N–S bond formation through oxidative dehydrogenative cyclization. thieme-connect.de For instance, 2-mercaptobenzamides can be cyclized to benzo[d]isothiazol-3(2H)-ones in the presence of a copper catalyst and an oxidant like oxygen. arkat-usa.org Copper catalysts, such as CuI or CuBr₂, are also used in annulation reactions of substrates like 2-bromo-N-arylbenzimidamides with elemental sulfur to yield benzo[d]isothiazoles. arkat-usa.orgorganic-chemistry.org

Palladium: Palladium catalysts are extensively used in cross-coupling reactions that can be adapted for benzo[d]isothiazole synthesis. While less common for the primary cyclization, palladium-catalyzed C-H functionalization reactions are used to modify the benzene portion of the scaffold, including at the C-4 position.

Rhodium: Rhodium catalysts have enabled novel synthetic routes. A rhodium(III)-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient pathway to 3-substituted benzo[d]isothiazoles. arkat-usa.org This method proceeds through a rhodacycle intermediate. arkat-usa.org Another approach involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles to form a variety of isothiazole structures. organic-chemistry.orgacs.org

Cobalt: Cobalt, as a more earth-abundant and cost-effective metal, is an attractive catalytic option. Heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) have been successfully used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. arkat-usa.org Cobalt catalysts are also proficient in redox-economical coupling reactions, such as the synthesis of related benzimidazoles from o-nitroanilines and alcohols, showcasing their potential for similar transformations to access benzo[d]isothiazole precursors. nih.govresearchgate.net

A summary of representative catalytic systems is provided below:

Catalyst MetalPrecursor ExampleReaction TypeReference
Copper (CuI)2-MercaptobenzamideIntramolecular N-S Cyclization arkat-usa.org
Rhodium ([Cp*Rh(MeCN)₃][SbF₆]₂)Benzimidate + SulfurOxidative Annulation arkat-usa.org
Cobalt (Cobalt Phthalocyanine)2-Mercapto-N-substituted benzamide (B126)Intramolecular Cyclization arkat-usa.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for the synthesis of heterocyclic compounds and their precursors. This approach avoids issues of metal toxicity and can offer unique reactivity.

An example relevant to benzo[d]isothiazole precursors is the organocatalytic synthesis of N-acyl saccharins. Saccharin is a well-known derivative, 2H-benzo[d]isothiazol-3-one 1,1-dioxide. An efficient method has been developed for the synthesis of N-acyl saccharins from aldehydes using an N-heterocyclic carbene (NHC) catalyst or through a surfactant-based organocatalytic approach. acs.org In one method, a surfactant like cetyltrimethylammonium bromide (CTAB) facilitates the oxidative coupling of aldehydes with saccharin, proceeding through a radical mechanism. acs.org

Furthermore, organocatalytic methods are effective for synthesizing related heterocycles. For instance, the enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition is used to produce benzothiazole-containing triazoles under ambient conditions, highlighting the power of organocatalysis in constructing complex heterocyclic systems without the need for metal catalysts. rsc.org While direct organocatalytic synthesis of the parent this compound is not yet prominent, these examples demonstrate the potential for developing such green and efficient methodologies.

Electrocatalytic and Photocatalytic Methods for Benzo[d]isothiazole Formation

The quest for sustainable chemical synthesis has propelled the exploration of electrocatalytic and photocatalytic methods. These approaches offer green alternatives to conventional synthesis by minimizing waste and avoiding harsh reagents.

Electrocatalytic Synthesis

Electrochemistry has surfaced as a potent and green tool in organic synthesis, with electricity acting as a clean redox agent. mdpi.com In 2021, an electrochemical dehydrogenative cyclization for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides was reported. mdpi.comnih.gov This method proceeds via an intramolecular N–S bond formation. The process is conducted through constant-current electrolysis in an undivided cell, yielding moderate to good amounts of the product with hydrogen gas as the only byproduct. mdpi.comnih.gov The reaction mechanism is proposed to start with the oxidation of 2-mercaptobenzamide at the anode to create an intermediate that then undergoes intermolecular coupling and deprotonation to form a disulfide intermediate. mdpi.com Further anodic oxidation of this disulfide intermediate leads to another intermediate which, through intramolecular cyclization and deprotonation, yields the final benzo[d]isothiazol-3(2H)-one product. mdpi.com

Key Features of Electrocatalytic Synthesis:

Green Redox Agent: Utilizes electricity, avoiding conventional chemical oxidants. mdpi.com

Mild Conditions: Reactions are typically carried out under mild settings.

Byproduct: Produces non-hazardous hydrogen gas. nih.gov

Efficiency: Characterized by short reaction times.

Photocatalytic Synthesis

Visible-light photocatalysis represents another significant green chemistry approach for constructing the benzo[d]isothiazole scaffold. A metal-free, visible-light-promoted synthesis of benzo[d]isothiazoles has been developed using an acridinium (B8443388) photocatalyst. arkat-usa.org This method is noted for its efficiency, although it produces lower yields for benzo[d]isothiazoles that are unsubstituted at the 3-position compared to their 3-substituted counterparts. arkat-usa.org

Another notable development involves a two-step, one-pot synthesis of benzo[f] mdpi.comCurrent time information in Manila, PH.thiazepine 1,1-dioxides that starts with a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org While this reaction functionalizes an existing benzo[d]isothiazole, it highlights the utility of photocatalysis in the chemistry of this heterocyclic system.

Interactive Table: Electrocatalytic and Photocatalytic Synthesis of Benzo[d]isothiazole Derivatives

MethodStarting MaterialCatalyst/MediatorKey ConditionsProductYieldRef
Electrochemical2-Mercaptobenzamides(n-Bu)₄NBrConstant-current electrolysis, undivided cellBenzo[d]isothiazol-3(2H)-onesModerate to Good mdpi.comnih.gov
Photocatalyticα-Amino-oxy acidsAcridinium photocatalystVisible lightBenzo[d]isothiazoles27% (unsubstituted) arkat-usa.org
PhotocatalyticBenzo[d]isothiazole 1,1-dioxides & AlkenesVisible lightTwo-step, one-pot reactionBenzo[f] mdpi.comCurrent time information in Manila, PH.thiazepine 1,1-dioxidesNot specified rsc.org

Metal-Free and Green Chemistry Routes to Benzo[d]isothiazole Derivatives

The development of metal-free and green synthetic routes is a primary goal in modern organic chemistry, aiming to reduce environmental impact and enhance sustainability.

Metal-free approaches for benzo[d]isothiazole synthesis have gained considerable traction. nih.gov In 2017, a KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides was reported. nih.gov This reaction uses oxygen as the oxidant and provides excellent yields of benzo[d]isothiazol-3(2H)-ones. nih.gov

Another significant metal-free method involves the use of Selectfluor. It facilitates a cascade N–S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides. arkat-usa.org This reaction requires an elevated temperature to proceed to completion. arkat-usa.org A similar transformation starting from 2-(ethylsulfanyl)benzamides in the presence of HCl also affords N-substituted benzo[d]isothiazolones in good yields. arkat-usa.org

A one-pot, metal-free synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has also been described. arkat-usa.org This method operates through an oxidative N-S/C-S bond formation but requires high temperatures (135 °C) and extended reaction times. arkat-usa.org More recently, a transition-metal-free synthesis was achieved through a cycloaddition reaction between in situ generated benzyne (B1209423) and 1,2,5-thiadiazoles, offering a diverse range of products with yields up to 97%. arkat-usa.org

Green chemistry principles are also evident in protocols that use water as a solvent. For instance, the use of a tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides occurs in aqueous media, which simplifies product purification and allows for the recycling of the mother liquor. nih.gov

Interactive Table: Metal-Free and Green Synthesis of Benzo[d]isothiazole Derivatives

MethodStarting MaterialReagent/CatalystConditionsProductYieldRef
KBr-Catalyzed Cyclization2-MercaptobenzamidesKBr / O₂Not specifiedBenzo[d]isothiazol-3(2H)-onesExcellent nih.gov
Selectfluor-Mediated2-(Methylsulfanyl)-N-substituted benzamidesSelectfluorElevated temperatureBenzo[d]isothiazolonesNot specified arkat-usa.org
Selectfluor-Mediated2-(Ethylsulfanyl)benzamidesSelectfluor / HClNot specifiedN-substituted Benzo[d]isothiazolones70-86% arkat-usa.org
One-Pot Oxidative Cyclizationortho-Haloarylamidines & SulfurNone (Thermal)135 °C, long reaction timeBenzo[d]isothiazolesNot specified arkat-usa.org
Cycloaddition2-(Trimethylsilyl)aryl triflates & 1,2,5-ThiadiazolesCsF (to generate benzyne)Not specifiedBenzo[d]isothiazoles24-97% arkat-usa.org
Aqueous Synthesis2-MercaptobenzamidesCoPcS / O₂Aqueous mediaBenzo[d]isothiazol-3(2H)-onesGood to Excellent nih.gov

Recent Advances and Innovations in Synthetic Protocols (2010-Present)

The period from 2010 to the present has seen a surge in the development of novel synthetic methods for benzo[d]isothiazole derivatives, moving beyond classical approaches to more efficient and versatile protocols. arkat-usa.org A comprehensive 2024 review has detailed these advancements, categorizing them based on the starting materials. arkat-usa.org

Transition-Metal Catalysis

Copper catalysis has been a dominant theme. In 2012, a Cu(I)-catalyzed cascade reaction for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur (S₈) was pioneered. mdpi.com The reactivity of the benzamide follows the order: 2-iodo > 2-bromo > 2-chloro. mdpi.com This was later adapted using CuBr₂ under microwave irradiation in 2019 and a recyclable nano-nickel ferrite (B1171679) catalyst (nano-NiFe₂O₄) in 2022. nih.gov

In 2013, a Cu(I)-catalyzed intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides was developed, using O₂ as the sole, green oxidant to achieve excellent yields. nih.gov More recently, a Cu(II) salt was used for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder under aerobic and alkaline conditions. arkat-usa.org

Rhodium catalysis has also been employed. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient route to various benzo[d]isothiazoles through C-H activation. arkat-usa.org

Novel Metal-Free Approaches

Beyond the methods described in section 2.4, other innovative metal-free protocols have emerged. An improved method to prepare benzo[d]isothiazole derivatives from aryl tert-butyl sulfoxides uses a catalytic amount of p-toluenesulfonic acid (p-TsOH) with an amine nucleophile, avoiding the need for N-bromosuccinimide (NBS). arkat-usa.org

A facile one-pot synthesis from readily available ortho-mercaptoacetophenones was developed in 2010. arkat-usa.org This process involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the final product. arkat-usa.org

Interactive Table: Summary of Recent Advances in Benzo[d]isothiazole Synthesis (2010-Present)

YearMethodStarting MaterialCatalyst/ReagentsKey FeatureProductRef
2010Aza-Wittig Reactionortho-MercaptoacetophenonesPhosphine reagentOne-pot synthesis via S-nitroso intermediateBenzo[d]isothiazoles arkat-usa.org
2012Cascade Reaction2-Halobenzamides, S₈CuClFirst Cu(I)-catalyzed cascade for this productBenzo[d]isothiazol-3(2H)-ones mdpi.com
2013Dehydrogenative Cyclization2-MercaptobenzamidesCu(I) catalyst, O₂Uses O₂ as the sole oxidantBenzo[d]isothiazol-3(2H)-ones nih.gov
2019Improved Sulfoxide MethodAryl tert-butyl sulfoxides, Aminep-TsOH (catalytic)Avoids use of NBSBenzo[d]isothiazole derivatives arkat-usa.org
RecentRhodium-Catalyzed AnnulationBenzimidates, S₈[Cp*Rh(MeCN)₃][SbF₆]₂C-H activation strategyBenzo[d]isothiazoles arkat-usa.org
RecentCopper-Catalyzed Annulation2-Bromo-N-arylbenzimidamides, S₈Cu(II) saltAnnulation under aerobic conditionsBenzo[d]isothiazoles arkat-usa.org

Chemical Reactivity and Transformational Chemistry of Benzo D Isothiazol 4 Ylmethanol

Reaction Mechanisms of Core Benzo[d]isothiazole Ring Systems

The benzo[d]isothiazole ring is a privileged scaffold in medicinal and agricultural chemistry, exhibiting a wide array of biological activities. nih.gov Its reactivity is characterized by several key mechanistic pathways that enable its synthesis and further functionalization.

Oxidative Cyclization Mechanisms

A primary method for constructing the benzo[d]isothiazole core involves the oxidative cyclization of 2-mercaptobenzamides. nih.govmdpi.com This process typically involves the formation of an N-S bond through the removal of two hydrogen atoms. Various catalytic systems have been developed to facilitate this transformation.

One approach utilizes a Cu(I) catalyst under an oxygen atmosphere to promote the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, yielding benzo[d]isothiazol-3(2H)-ones in high yields. nih.gov In this reaction, oxygen serves as the terminal oxidant. nih.gov Metal-free alternatives have also been explored, such as the use of potassium bromide as a catalyst under an oxygen atmosphere, which also provides excellent yields of the cyclized products. nih.govmdpi.com

Electrochemical methods offer a green and sustainable alternative to chemical oxidants. nih.govmdpi.com In one such method, 2-mercaptobenzamides undergo dehydrogenative cyclization via intramolecular N-S bond formation in an undivided cell, using tetrabutylammonium (B224687) bromide as an additive. nih.govmdpi.com The proposed mechanism involves the initial oxidation of the 2-mercaptobenzamide at the anode to form a disulfide intermediate, which then undergoes further oxidation and intramolecular cyclization to afford the benzo[d]isothiazol-3(2H)-one. nih.govmdpi.com

Another strategy for forming the benzo[d]isothiazole ring involves the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur or potassium thiocyanate (B1210189), in the presence of a transition-metal catalyst like copper(I) chloride. nih.govmdpi.com This reaction proceeds through a cascade of C-S bond formation followed by N-S bond cyclization. nih.govmdpi.com

The oxidation of 2-methylthiobenzamides using Selectfluor represents another pathway. nih.gov The proposed mechanism suggests the initial formation of a transient fluorosulfonium salt, which then cyclizes to a cyclic sulfonium (B1226848) salt. Subsequent nucleophilic substitution yields the final benzo[d]isothiazol-3(2H)-one. nih.govmdpi.com

C-H Activation and Functionalization Pathways

Direct C-H activation and functionalization of the benzo[d]isothiazole ring system provide an efficient means to introduce molecular complexity. These reactions avoid the need for pre-functionalized starting materials, a key advantage in synthetic chemistry. acs.org

Palladium-catalyzed C-H activation has been utilized for the synthesis of benzo[d]isoxazoles, a related heterocyclic system, through a [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This methodology highlights the potential for C-H activation strategies to construct fused heterocyclic systems. Research has also demonstrated the direct arylation of benzothiazoles with iodoarenes at room temperature using a palladium catalyst promoted by silver in HFIP. rsc.org

The functionalization of benzothiazoles, a structurally similar heterocycle, has been achieved via the formation of thiazol-2-yl-phosphonium salts. nih.govresearchgate.net These intermediates react with a variety of nucleophiles, including alcohols and amines, to yield C2-functionalized products. nih.govresearchgate.net This approach underscores the utility of activating the C-H bond at the 2-position of the thiazole (B1198619) ring.

Nucleophilic Aromatic Substitution on Benzo[d]isothiazole Derivatives

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. youtube.comchadsprep.comyoutube.com In the context of benzo[d]isothiazole derivatives, the presence of the electron-withdrawing isothiazole (B42339) ring can activate the benzene (B151609) portion towards nucleophilic attack, especially when additional activating groups are present. youtube.com

The general mechanism for SNA involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.comyoutube.com For these reactions to proceed efficiently, the aromatic ring needs to be electron-deficient, and a good leaving group must be present at the ortho or para position to the electron-withdrawing group. youtube.com

An efficient metal-free synthesis of benzo[d]isothiazol-3-amines has been reported starting from 3-substituted-2-fluorobenzonitriles. arkat-usa.org The reaction proceeds via a nucleophilic aromatic substitution where sodium sulfide (B99878) displaces the fluorine atom. The resulting intermediate is then treated with ammonia (B1221849) and sodium hypochlorite (B82951) to form the final product. arkat-usa.org

Role of Benzo[d]isothiazol-4-ylmethanol as a Synthetic Intermediate

The hydroxymethyl group at the 4-position of this compound provides a reactive handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Derivatization via the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo classic alcohol reactions such as etherification and esterification. For instance, in the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, 2-(chloromethyl)-benzo[d]-thiazole was reacted with various substituted 2-hydroxyphenyl methanones in the presence of potassium carbonate to form the corresponding ether linkage. jyoungpharm.org This demonstrates a typical Williamson ether synthesis where the alkoxide is generated in situ.

Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of a coupling agent or catalyst. The synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved the coupling of flurbiprofen, a carboxylic acid, with 2-aminobenzothiazole (B30445) using N,N′-dicyclohexylcarbodiimide (DCC) as the coupling agent. mdpi.com While this example involves an amine, the same principle applies to the esterification of the hydroxyl group of this compound.

Conversion to Amines (e.g., Benzo[d]isothiazol-4-ylmethanamine)

The hydroxyl group of this compound can be converted to an amino group to furnish Benzo[d]isothiazol-4-ylmethanamine. This transformation can be achieved through a two-step process involving conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

While a direct synthesis of Benzo[d]isothiazol-4-ylmethanamine from the corresponding methanol (B129727) is not explicitly detailed in the provided search results, the general principles of amine synthesis from alcohols are well-established in organic chemistry.

Participation in Cross-Coupling Reactions

While direct studies on the participation of this compound in cross-coupling reactions are not extensively documented, the reactivity of related halogenated benzo[d]isothiazoles and other isothiazole systems provides a strong basis for predicting its behavior. The presence of a halogen atom on the benzo[d]isothiazole ring is a common prerequisite for engaging in transition-metal-catalyzed cross-coupling reactions, a powerful tool for forging carbon-carbon and carbon-heteroatom bonds.

For instance, 4-halobenzo[d]isothiazoles are anticipated to be viable substrates for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a prime example. It is a highly effective method for creating biaryl structures or introducing alkyl or vinyl groups at the C4-position of the benzo[d]isothiazole nucleus. researchgate.net Similarly, Stille coupling, which utilizes organotin reagents, and Heck coupling, involving the reaction of an unsaturated halide with an alkene, are also expected to be applicable for the functionalization of a halogenated precursor to this compound. mdpi.com

The table below illustrates hypothetical cross-coupling reactions based on the established reactivity of similar heterocyclic systems.

Reaction Type Reactants Catalyst/Conditions Expected Product
Suzuki-Miyaura4-Bromo-benzo[d]isothiazole, Phenylboronic acidPd(PPh₃)₄, Base4-Phenyl-benzo[d]isothiazole
Stille4-Iodo-benzo[d]isothiazole, Tributyl(vinyl)stannanePd(PPh₃)₄4-Vinyl-benzo[d]isothiazole
Heck4-Bromo-benzo[d]isothiazole, StyrenePd(OAc)₂, P(o-tolyl)₃, Base4-Styryl-benzo[d]isothiazole
Sonogashira4-Iodo-benzo[d]isothiazole, PhenylacetylenePd(PPh₃)₄, CuI, Base4-(Phenylethynyl)benzo[d]isothiazole

This table presents predicted reactions and products based on the known reactivity of related heterocyclic compounds.

These reactions would typically be performed on a precursor where the hydroxymethyl group is either protected or introduced after the coupling reaction. The efficiency of these transformations would likely depend on the nature of the halogen at the 4-position (I > Br > Cl) and the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Electrophilic and Nucleophilic Reactions of the Benzo[d]isothiazole Moiety

The reactivity of the benzo[d]isothiazole ring system is characterized by a balance between its aromatic character and the influence of the two heteroatoms, nitrogen and sulfur. This duality allows for both electrophilic and nucleophilic substitution reactions, although the regioselectivity is dictated by the electronic nature of the ring and any existing substituents.

Electrophilic Aromatic Substitution: The benzo[d]isothiazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deactivation makes electrophilic aromatic substitution more challenging compared to benzene. However, under forcing conditions or with highly activating substituents, such reactions can occur. The substitution pattern is influenced by the directing effects of the heteroatoms and any other groups on the benzene ring. For an unsubstituted benzo[d]isothiazole, electrophilic attack is predicted to occur at positions that are least deactivated.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzo[d]isothiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present on the aromatic ring. mdpi.comacs.org For a hypothetical 4-halo-benzo[d]isothiazolyl-methanol, reaction with various nucleophiles would be a viable strategy for introducing a wide range of functional groups.

The table below summarizes potential nucleophilic substitution reactions on a 4-halo-benzo[d]isothiazole precursor.

Nucleophile Reagent Expected Product Functional Group at C4
AminesR₂NH-NR₂
AlkoxidesRO⁻-OR
ThiolatesRS⁻-SR
CyanideCN⁻-CN

This table illustrates potential nucleophilic substitution reactions on a halogenated precursor to this compound. mdpi.comacs.org

The hydroxymethyl group at the 4-position can also influence the reactivity of the ring. Its electron-donating character through resonance (after deprotonation of the hydroxyl group) or inductive effects could modulate the regioselectivity of electrophilic attack and the susceptibility to nucleophilic substitution.

Structural Modifications and Analog Generation

The chemical handles present in this compound—the hydroxymethyl group and the benzo[d]isothiazole ring—provide ample opportunities for structural modifications and the generation of diverse analogs.

Reactions of the Hydroxymethyl Group: The primary alcohol functionality is a versatile site for a variety of chemical transformations.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation to the aldehyde can be achieved using mild reagents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the corresponding carboxylic acid, benzo[d]isothiazole-4-carboxylic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. mdpi.com

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form esters. Etherification, for example, through the Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, would yield ethers.

Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., -CH₂Cl, -CH₂Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halomethyl derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.

Modifications of the Benzo[d]isothiazole Ring: As discussed previously, the aromatic part of the molecule can be functionalized through electrophilic or nucleophilic substitution reactions on a suitable precursor. Furthermore, the isothiazole ring itself can undergo transformations. For example, N-alkylation or N-arylation at the nitrogen atom of the isothiazole ring can be achieved to generate a new class of derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms, enabling the detailed mapping of the molecular framework. For Benzo[d]isothiazol-4-ylmethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign the proton and carbon signals and to establish the connectivity between them. nih.gov

Proton (¹H) NMR Techniques for this compound

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern, or multiplicity, arises from the magnetic interactions with neighboring protons (J-coupling).

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons7.0 - 8.5Doublet, Triplet, or Multiplet
Methylene (B1212753) (-CH₂)4.5 - 5.0Singlet or Multiplet
Hydroxyl (-OH)VariableSinglet (broad)
Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 (¹³C) NMR for Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Specific ¹³C NMR data for this compound is not available in the search results. However, based on related structures, the aromatic carbons would resonate in the downfield region (δ 110-160 ppm). mdpi.com The carbon of the methanol (B129727) group (-CH₂OH) would appear in the more upfield region, typically around δ 60-70 ppm.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Methylene Carbon (-CH₂)60 - 70
Table 2: Predicted ¹³C NMR Data for this compound.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for piecing together the different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, even if they are not directly bonded. youtube.com This provides information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net

For this compound, these 2D NMR techniques would be instrumental in confirming the substitution pattern on the aromatic ring and the connectivity of the methanol group. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisyoutube.comnih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. nih.gov For this compound (C₈H₇NOS), HRMS would be able to confirm its elemental composition with a high degree of confidence.

The fragmentation of isothiazole (B42339) derivatives under electron impact has been studied, and it is feasible to determine the position of substituents from their mass spectra. rsc.org The fragmentation pattern of this compound would likely involve the loss of the hydroxymethyl group (-CH₂OH) and fragmentation of the isothiazole ring. The study of these fragmentation pathways can provide valuable structural information. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identificationnih.govresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, one would expect to see characteristic absorption bands for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretches of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the alcohol (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of benzothiazole (B30560) has been analyzed and can serve as a reference for interpreting the spectrum of this compound. researchgate.net

Functional Group Expected FT-IR Absorption (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C=C (aromatic)1450 - 1600
C-O (alcohol)1000 - 1200
Table 3: Expected FT-IR Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous three-dimensional molecular structure. koreascience.krmdpi.com The successful application of this technique hinges on the ability to grow a high-quality single crystal of the target compound. Once a suitable crystal is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within the asymmetric unit. mdpi.com

While specific crystallographic data for this compound is not publicly available, the analysis of a related fused heterocyclic system, 8-(1H-indol-2-yl)-5-(p-tolyl)- dntb.gov.uarigaku.commdpi.comtriazolo[3,4-b] dntb.gov.uamdpi.comresearchgate.netthiadiazole, illustrates the type of detailed structural information that can be obtained. mdpi.com For instance, SCXRD analysis of this related compound revealed a monoclinic crystal system with a P21/n space group. mdpi.com Such an analysis for this compound would definitively confirm the connectivity of the benzisothiazole ring and the methanol substituent at the 4-position, as well as provide precise measurements of all bond lengths and angles.

Table 1: Illustrative Crystallographic Data for a Related Heterocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)
Z 4

Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- dntb.gov.uarigaku.commdpi.comtriazolo[3,4-b] dntb.gov.uamdpi.comresearchgate.netthiadiazole as an example of typical crystallographic parameters. mdpi.com

Furthermore, SCXRD analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the methanol substituent, which govern the packing of the molecules in the solid state.

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. researchgate.net It is particularly crucial in the pharmaceutical industry for the identification and control of polymorphism, the phenomenon where a single compound can exist in multiple crystal structures. rigaku.comresearchgate.net Different polymorphic forms of a substance can exhibit significant variations in physical properties, including solubility and stability. rigaku.com

The PXRD pattern is a unique fingerprint for a specific crystalline phase. researchgate.net The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, can be used to identify the crystalline form of a substance by comparison to reference patterns. rigaku.com

For this compound, a systematic PXRD study would be essential to determine if it can exist in different polymorphic forms under various crystallization conditions. Such a study would involve generating the compound under a range of solvents and temperatures and analyzing the resulting solid material by PXRD. The appearance of different diffraction patterns would indicate the presence of polymorphism, and each unique pattern would correspond to a distinct crystal form. researchgate.net This is a critical step in the development of any new compound, as the presence of multiple polymorphs must be understood and controlled. rigaku.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that provides information about the electronic transitions within a molecule. hereon.de When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzisothiazole ring system. The fusion of the benzene (B151609) and isothiazole rings creates an extended conjugated system, which typically results in absorption bands in the UV region. Theoretical studies on related thiazole (B1198619) and isothiazole isomers show the presence of two π* and one σ* shape resonances. dntb.gov.uaresearchgate.net

Experimental and computational studies on benzothiazole derivatives provide a basis for predicting the UV-Vis absorption characteristics of this compound. For example, 2-mercaptobenzothiazole (B37678) exhibits two primary absorption bands, with the one at longer wavelength (around 308-320 nm) being sensitive to pH. hereon.de The introduction of different substituents on the benzothiazole core can lead to shifts in the absorption maxima. nih.gov The hydroxylmethyl group in this compound is not expected to cause a major shift compared to the unsubstituted benzisothiazole, but it could subtly influence the electronic transitions.

Table 2: Representative UV-Vis Absorption Maxima for Related Benzothiazole Compounds

Compound Solvent λmax (nm)
2-Mercaptobenzothiazole (Peak A) Aqueous (pH dependent) 230-240
2-Mercaptobenzothiazole (Peak B) Aqueous (pH dependent) 308-320
Substituted Benzothiazole Derivative (Comp1) Ethanol 281
Substituted Benzothiazole Derivative (Comp3) Ethanol 481

Data for illustrative purposes from studies on related benzothiazole derivatives. hereon.denih.gov

A detailed UV-Vis spectroscopic analysis of this compound in various solvents of differing polarities could provide further insights into the nature of the electronic transitions and the influence of the solvent environment on the molecule's electronic structure.

Theoretical and Computational Chemistry of Benzo D Isothiazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzo[d]isothiazole derivatives at the electronic level. These methods model the electronic structure of a molecule to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules, including benzo[d]isothiazole and its analogs. scirp.orgscirp.org This method is favored for its balance of computational cost and accuracy. scirp.org DFT calculations are used to optimize the molecular geometry, providing a stable, low-energy three-dimensional structure. mdpi.commdpi.com

A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). mdpi.commdpi.comresearchgate.net The B3LYP functional is widely used for its reliable prediction of molecular properties. scirp.org The choice of basis set determines the flexibility and accuracy of the calculation, with larger basis sets providing more precise results. For instance, studies on related benzothiazole (B30560) derivatives have employed various levels of theory to analyze their structures and vibrational frequencies. mdpi.commdpi.comresearchgate.net These calculations are crucial for understanding how structural modifications to the benzo[d]isothiazole scaffold influence its electronic characteristics. nih.gov

Table 1: Examples of DFT Methods Used in the Study of Thiazole (B1198619) Derivatives

Compound Type Functional Basis Set Application Reference
Benzothiazole Derivatives B3LYP 6-311G(d,p) Geometry Optimization, Vibrational Spectra mdpi.commdpi.com
Thiazole Derivatives B3LYP 6-311++G(2d,2p) HOMO-LUMO Analysis, Reactivity researchgate.net
Benzothiazole Derivatives B3LYP 6-31+G(d,p) Reactivity Analysis, MEP Mapping scirp.orgscirp.org

Frontier Molecular Orbital (FMO) analysis is a critical method for explaining the electronic properties and reactivity of compounds. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large energy gap implies high kinetic stability and low reactivity, as more energy is required to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.comsciencepub.net For example, in a series of benzothiazole derivatives, a compound with the lowest ΔE value was identified as the most reactive and least stable. mdpi.com FMO analysis can also predict the charge transfer that occurs within a molecule. mdpi.comrsc.org The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Benzothiazole (BTH) -8.980 -0.502 8.478 sciencepub.net
2-Methyl-Benzothiazole (MeBTH) -8.840 -0.476 8.364 sciencepub.net
2-Amino-Benzothiazole (ABTH) -8.700 -0.420 8.280 sciencepub.net
2-Mercapto-Benzothiazole (MBTH) -8.694 -0.707 7.987 sciencepub.net

Note: Data is illustrative for related benzothiazole compounds as per the cited source.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.govnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are rich or poor in electrons. scirp.org This allows for the prediction of reactive sites for electrophilic and nucleophilic interactions. nih.gov

The map is color-coded:

Red regions represent areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. nih.gov

Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green regions show areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map of a benzo[d]isothiazole derivative, researchers can identify the most reactive parts of the molecule and anticipate its behavior in chemical reactions and biological interactions. scirp.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intermolecular bonding within a molecule. scirp.orgscirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory stabilization energy, E(2). researchgate.net

A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater charge delocalization and increased stability of the system. researchgate.net This analysis is particularly useful for studying hydrogen bonds and other non-covalent interactions that are crucial for the structure and function of molecular complexes. researchgate.net NBO analysis can clarify the nature of bonding in complexes, providing a consistent picture in terms of charge transfer interactions. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on static molecular properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For benzo[d]isothiazole derivatives, MD simulations provide insights into their conformational flexibility and stability, particularly when interacting with biological macromolecules like proteins. nih.govnih.gov

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a specific period. This generates a trajectory of the molecule's dynamic behavior. For instance, MD simulations have been used to confirm the binding mode and stability of benzothiazole-based inhibitors within the active site of an enzyme. nih.govnih.gov A simulation running for hundreds of nanoseconds can reveal how a compound interacts with key amino acid residues and whether it remains stably bound, supporting its potential as a therapeutic agent. nih.gov

Hybrid QM/MM Methods for Complex Systems

For benzo[d]isothiazole derivatives interacting with large biological systems, such as proteins or DNA, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. In this approach, the benzo[d]isothiazole molecule, being the region of primary chemical interest, is treated with a high-level quantum mechanical method. The surrounding biological macromolecule is, in contrast, described using less computationally expensive molecular mechanics force fields. This multiscale approach allows for the accurate modeling of electronic events, such as bond-breaking or bond-forming, within a complex biological environment. While no specific studies utilizing QM/MM on Benzo[d]isothiazol-4-ylmethanol have been reported, this methodology would be essential for investigating its potential interactions with biological targets.

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the synthetic pathways and reactivity of benzo[d]isothiazole derivatives heavily relies on the computational analysis of reaction mechanisms. Theoretical chemists can map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, researchers can predict the most likely reaction pathways and optimize reaction conditions. Such studies are fundamental to designing novel synthetic routes for compounds like this compound.

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are powerful tools for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of a parent benzo[d]isothiazole molecule in silico and calculating relevant electronic and steric descriptors, it is possible to build predictive models. These models can correlate specific structural features with observed reactivity or biological activity. For instance, the introduction of a hydroxymethyl group at the 4-position of the benzo[d]isothiazole core, as in this compound, would be expected to significantly alter its electronic properties, solubility, and hydrogen bonding capabilities compared to the unsubstituted parent compound. However, without specific computational data, the precise nature of these effects remains speculative.

Emerging Applications and Material Science Perspectives of Benzo D Isothiazole Derivatives Non Biological

Role in Catalysis and Ligand Design

The structural rigidity and the presence of nitrogen and sulfur heteroatoms make benzo[d]isothiazole derivatives intriguing candidates for ligand design in coordination chemistry and catalysis. The specific substitution at the 4-position, such as with a hydroxymethyl group in Benzo[d]isothiazol-4-ylmethanol, can introduce a crucial coordination site.

The hydroxyl group in this compound can act as a hemilabile coordinating group. This means it can reversibly bind to a metal center, a property that is highly desirable in catalyst design as it can help to stabilize catalytic intermediates and promote product release. While specific research on the catalytic applications of this compound is not extensively documented, the broader class of benzo[d]isothiazoles has been recognized for its potential in catalysis. arkat-usa.org The synthesis of various benzo[d]isothiazole derivatives has been a subject of interest, indicating a growing platform for the development of new catalysts. arkat-usa.orgmdpi.com

The design of ligands based on the benzo[d]isothiazole framework could lead to novel catalysts for a range of organic transformations. The ability to tune the electronic properties of the heterocyclic system through substitution on the benzene (B151609) ring allows for the fine-tuning of the catalytic activity of the corresponding metal complexes.

Potential Catalytic Application Role of Benzo[d]isothiazole Moiety Significance of 4-Hydroxymethyl Group
Cross-coupling reactionsStabilizing metal centers (e.g., Pd, Cu)Providing an additional coordination site
Asymmetric catalysisChiral scaffold for enantioselective transformationsPoint of attachment for chiral auxiliaries
Oxidation/Reduction reactionsRedox-active ligandModulating the redox potential of the metal center

Potential in Optoelectronic and Advanced Materials

Heterocyclic compounds are fundamental components in the development of organic optoelectronic materials. Benzo[d]isothiazole derivatives, with their fused aromatic system, are of interest for their potential electronic and photophysical properties.

The planarity and extended π-conjugation of the benzo[d]isothiazole system are prerequisites for charge transport, making these compounds potential candidates for organic semiconductors. The performance of such materials is highly dependent on their molecular packing in the solid state, which can be influenced by the nature and position of substituents.

The introduction of a hydroxymethyl group at the 4-position of the benzo[d]isothiazole ring, as in this compound, could promote intermolecular hydrogen bonding. This can lead to more ordered molecular packing, which is beneficial for charge mobility in organic field-effect transistors (OFETs). While specific studies on the semiconductor properties of this compound are limited, the electronic properties of the related benzothiazole (B30560) systems have been investigated. ekb.eg

The functionalization of the benzo[d]isothiazole core allows for its incorporation into polymeric structures. The hydroxymethyl group of this compound serves as a reactive handle for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers.

These polymers, incorporating the rigid and electronically active benzo[d]isothiazole unit in their backbone or as a pendant group, could exhibit interesting thermal, mechanical, and electronic properties. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The synthesis of various functionalized benzothiazole derivatives provides a basis for the creation of such novel polymeric materials. rsc.org

Material Type Role of Benzo[d]isothiazole Unit Function of 4-Hydroxymethyl Group
Organic Semiconductorsπ-conjugated core for charge transportInducing favorable solid-state packing
Functional PolymersRigid, electronically active monomerReactive site for polymerization
Organic DyesChromophoric systemSite for modifying solubility and photophysics

Applications as Agrochemical Intermediates

The benzo[d]isothiazole scaffold is found in some biologically active molecules, and its derivatives can serve as important intermediates in the synthesis of agrochemicals. The specific substitution pattern on the ring system is crucial for the desired biological activity and mode of action.

While there is no direct evidence in the provided search results for the use of this compound as an agrochemical intermediate, the synthesis of various substituted benzo[d]isothiazoles is an active area of research. arkat-usa.orgmdpi.com This suggests that a range of functionalized derivatives are being explored for various applications, including in the agrochemical sector. The hydroxymethyl group could be a precursor to other functional groups that are essential for the biological activity of a target agrochemical.

Development of Novel Chemical Reagents

Functionalized heterocyclic compounds can act as valuable reagents in organic synthesis. This compound, with its nucleophilic hydroxyl group and the electrophilic carbon of the hydroxymethyl group (after activation), can participate in a variety of chemical transformations.

For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities at the 4-position. This makes this compound a potentially versatile building block for the synthesis of more complex molecules. The development of synthetic methods to access benzo[d]isothiazole derivatives continues to expand the toolbox for organic chemists. nih.gov

Future Research Directions and Synthetic Challenges for Benzo D Isothiazol 4 Ylmethanol

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods for obtaining Benzo[d]isothiazol-4-ylmethanol and its derivatives is a primary area of future research. Current synthetic strategies for related benzisothiazole structures often rely on multi-step procedures with harsh reaction conditions. Future efforts should focus on the principles of green chemistry to minimize waste and energy consumption.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts, such as copper, iodine, or enzymatic catalysts like laccases, could lead to milder and more selective synthetic pathways. sciencepub.net The use of recyclable heterogeneous catalysts, for instance, would align with sustainable chemistry principles by simplifying product purification and reducing catalyst waste.

One-Pot Reactions: Designing one-pot multicomponent reactions would enhance efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. superfri.org

Alternative Energy Sources: The application of microwave irradiation or ultrasonic-assisted synthesis could significantly accelerate reaction times and improve yields compared to conventional heating methods. mdpi.com

Benign Solvents: A shift towards the use of greener solvents, such as water or bio-based solvents, is crucial to reduce the environmental impact of the synthesis.

A comparative analysis of potential starting materials and synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

Starting Material Synthetic Approach Potential Advantages Key Challenges
Substituted 2-Aminobenzenethiols Condensation with a C1 synthon Direct formation of the benzisothiazole ring Availability of suitably substituted precursors
Substituted 2-Halobenzamides Cyclization with a sulfur source Readily available starting materials Often requires transition metal catalysts and harsh conditions

Exploration of Novel Reactivity Patterns

Understanding the inherent reactivity of the this compound scaffold is paramount for its application in synthetic chemistry. Future research should aim to explore and characterize novel reaction pathways.

Ring-Opening Reactions: The isothiazole (B42339) ring is known to undergo cleavage under certain conditions. Investigating the ring-opening reactions of this compound, for example, through the reaction of its derivatives with nucleophiles like thiols, could lead to the formation of new linear sulfur- and nitrogen-containing compounds with potentially interesting biological activities. nih.gov The generation of transient and reactive thionitroso species upon photolysis or thermolysis of azido-substituted benzisothiazoles suggests another avenue for exploring unique reactivity. mdpi.com

Electrophilic and Nucleophilic Substitution: A systematic study of electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring of this compound would provide a roadmap for introducing various functional groups and modulating the molecule's electronic properties. The reactivity of the isothiazole ring itself towards nucleophilic attack, particularly at the sulfur atom, warrants further investigation. mdpi.com

Reactions of the Hydroxymethyl Group: The -CH2OH substituent is a key site for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for subsequent nucleophilic substitution reactions. Exploring these transformations will be crucial for creating a diverse library of derivatives.

Advanced Functionalization Strategies for Diverse Derivatives

The ability to selectively functionalize this compound at various positions is critical for creating a diverse range of derivatives for screening in different applications. Modern synthetic techniques offer powerful tools for this purpose.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Exploring transition-metal-catalyzed C-H activation at different positions of the benzisothiazole core would enable the direct introduction of aryl, alkyl, and other functional groups without the need for pre-functionalized substrates. For instance, palladium-catalyzed C-H/C-H cross-coupling reactions, which have been successfully applied to benzothiazoles, could be adapted for this compound. sciencepub.netmdpi.com

Cross-Coupling Reactions: For halo-substituted derivatives of this compound, traditional cross-coupling reactions like Suzuki, Stille, and Sonogashira will remain valuable tools for introducing a wide array of substituents. mdpi.com

Derivatization of the Hydroxymethyl Group: A significant area for future work lies in the extensive derivatization of the hydroxymethyl group. This could involve creating libraries of esters and ethers with varying chain lengths and functionalities. Conversion of the alcohol to an amine or other nitrogen-containing groups would further expand the chemical space of accessible derivatives.

Deeper Theoretical Understanding of Reactivity and Stability

Computational chemistry offers a powerful lens through which to understand the electronic structure, reactivity, and stability of this compound. Future research should leverage theoretical calculations to guide experimental work.

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be employed to calculate key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution. mdpi.com This information provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack at different sites. The calculated HOMO-LUMO energy gap is also a crucial parameter for predicting the molecule's stability and potential applications in organic electronics. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visually represent the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict the sites of interaction with other molecules and guide the design of new reactions.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of known and potential reactions of this compound. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of reaction pathways and identify potential bottlenecks or side reactions.

Integration into New Material Science Architectures

The unique structural and electronic properties of the benzisothiazole scaffold suggest that this compound and its derivatives could serve as valuable building blocks for novel materials.

Organic Electronics: The fused aromatic system of benzisothiazole, with its inherent electron-donating and -accepting capabilities, makes it an attractive candidate for applications in organic electronics. By functionalizing the core and the hydroxymethyl group, it may be possible to tune the electronic properties to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Polymers and Dendrimers: The hydroxymethyl group provides a convenient handle for polymerization reactions. This compound could be incorporated as a monomer into various polymer backbones, leading to materials with unique thermal, optical, or conductive properties. It could also be used as a core or branching unit in the synthesis of dendrimers.

Fluorescent Probes: Many heterocyclic compounds exhibit interesting photophysical properties. Investigating the fluorescence and phosphorescence of this compound and its derivatives could lead to the development of novel fluorescent probes for sensing applications or as imaging agents in biological systems.

Q & A

Q. What are the common synthetic routes for preparing Benzo[d]isothiazol-4-ylmethanol, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via Claisen-Schmidt condensation or cyclization reactions involving chalcones and heterocyclic precursors. For example, chalcones derived from substituted aromatic aldehydes can react with hydrazine derivatives in alcoholic solvents (e.g., absolute ethanol) under reflux to form pyrazole or isothiazole scaffolds . Optimization involves adjusting reaction time, temperature, and catalyst loading. In one study, refluxing for 6 hours in ethanol with hydroxylamine hydrochloride and potassium bicarbonate yielded 78% product purity after recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are critical. For example, 13C NMR peaks at δ 150–155 ppm often confirm the presence of isothiazole rings, while HRMS provides exact molecular weights (e.g., m/z 403.115 for a benzo[d]thiazole derivative) . Elemental analysis further validates purity (>95%) .

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound analogs?

UV-Vis absorption spectra in solvents like toluene or methanol reveal π-π* and n-π* transitions. Polar solvents induce redshifted emissions due to charge-transfer states. Substituents like electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electron transport in materials science applications .

Advanced Research Questions

Q. What strategies resolve contradictions in antimicrobial activity data among structurally similar this compound derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. antibacterial efficacy) often arise from substituent positioning. For instance, compounds with para-substituted aryl groups exhibit enhanced antifungal activity due to improved membrane penetration, while ortho-substituted analogs show steric hindrance . Dose-response assays and molecular docking simulations can clarify structure-activity relationships .

Q. How can computational methods predict the correlation energy and reactivity of this compound in density functional theory (DFT) studies?

The Colle-Salvetti formula, modified for local kinetic-energy density, enables correlation-energy calculations. Gradient expansions of electron density and kinetic-energy terms improve accuracy for atoms and molecules with open- or closed-shell configurations . DFT/B3LYP/6-31G optimizations further predict HOMO-LUMO gaps and triplet-state energies (e.g., ~3.0 eV for OLED host materials) .

Q. What experimental designs minimize byproduct formation during the synthesis of this compound-based heterocycles?

Controlling stoichiometry (e.g., 1:1 molar ratios of chalcones to phenyl hydrazine) and using inert atmospheres (N2) reduce oxidation byproducts. Catalysts like CuI/Cs2CO3 in DMF improve cyclization efficiency, as seen in benzothiazole syntheses (89% yield) .

Q. How do non-conjugated spacers (e.g., methylene bridges) affect the triplet-state energy (ET) of this compound derivatives in optoelectronic applications?

Sp3-hybridized methylene bridges disrupt π-conjugation, preserving high ET (~3.0 eV) while enabling solubility in organic solvents. This design is critical for thermally activated delayed fluorescence (TADF) hosts in OLEDs, as demonstrated by CzBBIT achieving 23.3% external quantum efficiency .

Q. What methodologies validate the thermal stability of this compound-based materials for device fabrication?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition (Td > 390°C) and glass-transition temperatures (Tg > 160°C). High Td ensures durability in solution-processed OLEDs, while Tg correlates with amorphous film stability .

Q. How do transient photoluminescence (TRPL) studies distinguish prompt and delayed fluorescence in this compound-doped films?

TRPL decay curves (0–50 µs) fitted with exponential functions quantify singlet-triplet intersystem crossing. For example, IAcTr-out-doped CzBBIT films exhibit delayed components (τd > 1 µs), confirming TADF behavior via reverse intersystem crossing .

Q. What are the challenges in balancing hole/electron transport in this compound-derived bipolar host materials?

Asymmetric donor-acceptor architectures (e.g., carbazole donors with benzothiazole acceptors) enable balanced charge mobility. Hole-only and electron-only device measurements validate transport properties, with HOMO/LUMO levels aligned to emissive layers (e.g., -5.4 eV/-2.5 eV for CzBBIT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.